molecular formula C17H19NO4S B5829611 ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate

Cat. No.: B5829611
M. Wt: 333.4 g/mol
InChI Key: PYMCUMWHDZULCD-CMDGGOBGSA-N
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Description

Ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.10347926 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate is a synthetic compound with potential biological activities that warrant detailed investigation. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H21NO4S
  • Molar Mass : 347.43 g/mol

The compound features a thiophene ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the furan and acrylamide moieties also suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.

A study involving a thiophene derivative demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiophene derivatives have been reported to possess antibacterial and antifungal activities:

  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
  • Case Studies : In vitro studies have shown that similar compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialCell membrane disruption
AntioxidantFree radical scavenging

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition zones, indicating promising antibacterial activity.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-21-17(20)15-11(3)12(4)23-16(15)18-14(19)9-8-13-7-6-10(2)22-13/h6-9H,5H2,1-4H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMCUMWHDZULCD-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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